

Ludaterone: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: **Ludaterone**

Cat. No.: **B12421031**

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Abstract

Ludaterone is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR). This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and biological evaluation, based on established methodologies for similar compounds, are also presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Ludaterone is a synthetic 2-oxapregnane steroid derivative. Its chemical structure is characterized by a chlorinated pregnane skeleton with an oxalactone ring.

Chemical Structure:

(1R,3R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1,3-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one

Table 1: Physicochemical Properties of **Ludaterone**

| Property | Value | Source |
|---|--|---------------|
| IUPAC Name | (1R,3R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1,3-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one | PubChem[1][2] |
| Molecular Formula | C ₂₀ H ₂₅ ClO ₅ | PubChem[1][2] |
| Molecular Weight | 380.9 g/mol | PubChem[1] |
| CAS Number | 124548-08-9 | PubChem |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available | |
| XLogP3-AA (Computed) | 1.8 | PubChem |
| Hydrogen Bond Donor Count (Computed) | 2 | PubChem |
| Hydrogen Bond Acceptor Count (Computed) | 5 | PubChem |
| Rotatable Bond Count (Computed) | 2 | PubChem |

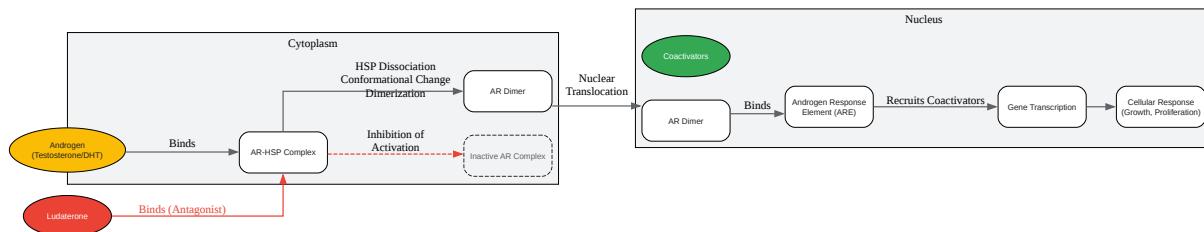
Note: Experimentally determined values for melting point, boiling point, aqueous solubility, and pKa are not readily available in the public domain. The provided logP and hydrogen bond data are computed values from PubChem.

Mechanism of Action: Androgen Receptor Antagonism

Ludaterone exerts its antiandrogenic effects by acting as a competitive antagonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor crucial for the development and maintenance of male characteristics and the progression of androgen-dependent diseases such as prostate cancer.

The general mechanism of androgen receptor signaling and the inhibitory action of an antagonist like **Ludaterone** can be summarized as follows:

- Androgen Binding: In the absence of an antagonist, androgens such as testosterone and dihydrotestosterone (DHT) bind to the ligand-binding domain (LBD) of the AR located in the cytoplasm.
- Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).
- Dimerization and Nuclear Translocation: The activated ARs form homodimers and translocate into the nucleus.
- DNA Binding and Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of coactivators, initiates the transcription of genes involved in cell growth, proliferation, and survival.
- **Ludaterone's Antagonistic Action:** **Ludaterone**, as a competitive antagonist, binds to the LBD of the AR. This binding prevents the binding of endogenous androgens. The binding of an antagonist like **Ludaterone** can induce a conformational change in the receptor that is different from that induced by an agonist, which may prevent the proper recruitment of coactivators or hinder the interaction with AREs, thereby inhibiting the transcription of androgen-dependent genes.



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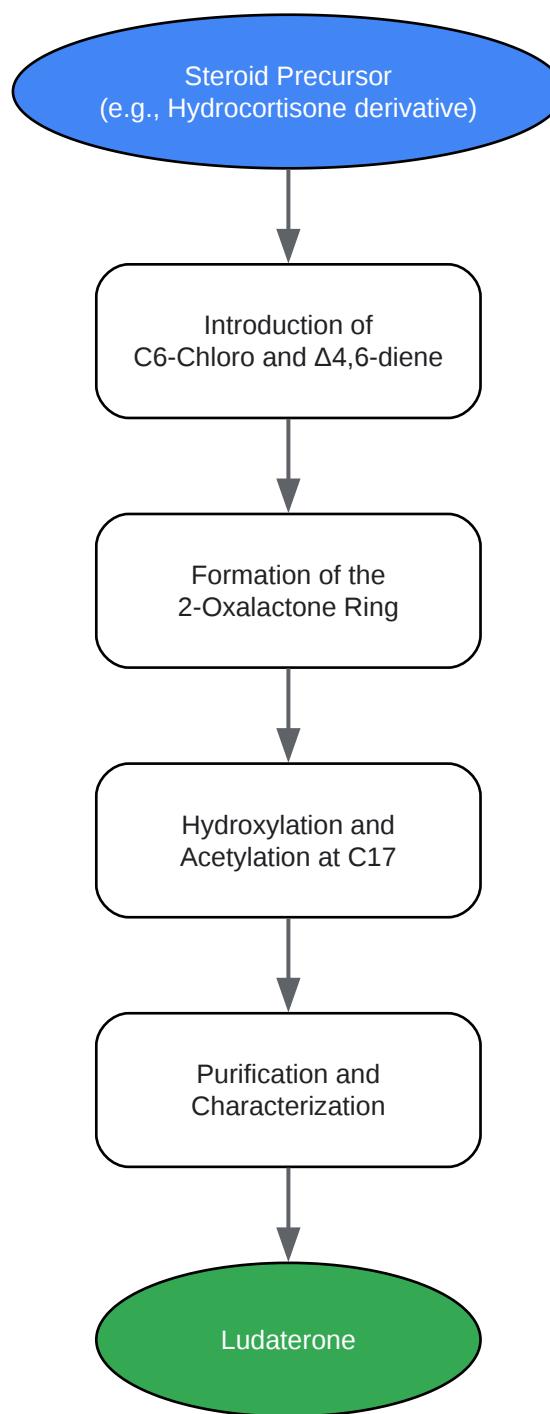
Figure 1. Androgen Receptor Signaling Pathway and Inhibition by **Ludaterone**.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Ludaterone** are not publicly available. The following sections provide representative methodologies based on the synthesis of similar 2-oxapregnane steroids and standard assays for antiandrogenic activity.

Synthesis of 2-Oxapregnane Steroids

The synthesis of **Ludaterone** likely involves a multi-step process starting from a readily available steroid precursor. A general workflow for the synthesis of related 6-chloro-2-oxapregna-4,6-diene-3,20-dione derivatives is outlined below.



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Figure 2. General Synthetic Workflow for 2-Oxapregnane Steroids.

Methodology:

- Dehydrogenation and Chlorination: A suitable steroid precursor is treated with a dehydrogenating agent, such as chloranil, to introduce the C4 and C6 double bonds. Subsequent treatment with a chlorinating agent introduces the chlorine atom at the C6 position.
- Lactone Formation: The 2-oxalactone ring can be formed through various methods, including Baeyer-Villiger oxidation of a corresponding cyclic ketone.
- Side Chain Modification: The C17 side chain is modified to introduce the hydroxyl and acetyl groups. This may involve protection and deprotection steps to ensure regioselectivity.
- Purification and Characterization: The final product is purified using chromatographic techniques such as column chromatography and recrystallization. The structure is confirmed by spectroscopic methods including NMR (^1H and ^{13}C), mass spectrometry, and infrared spectroscopy.

Biological Evaluation

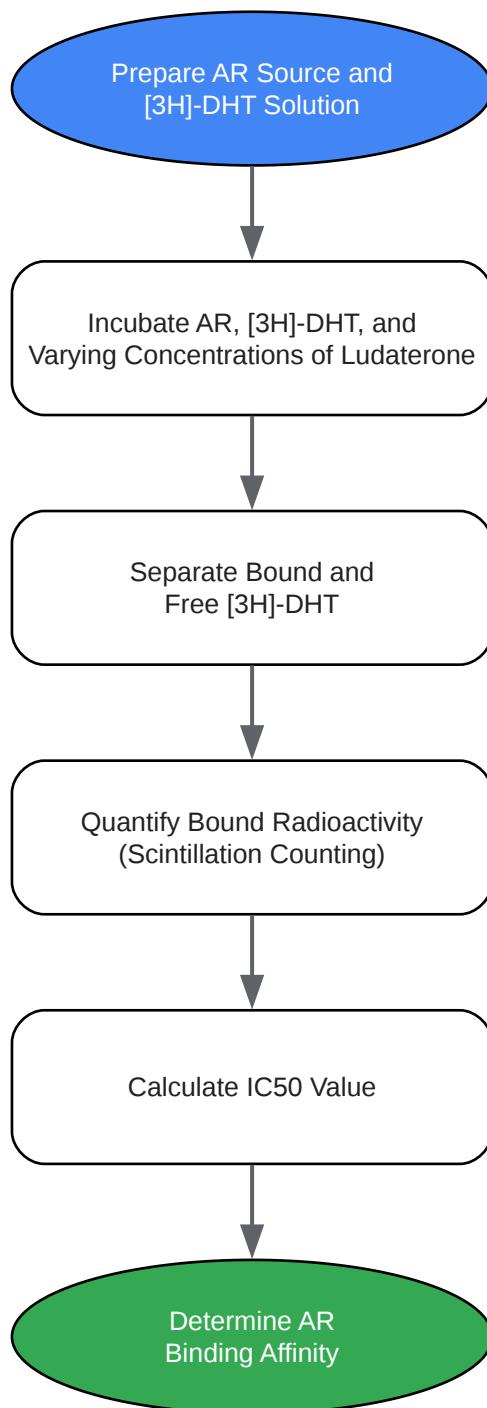
The antiandrogenic activity of **Ludaterone** can be evaluated using a combination of in vitro and in vivo assays.

This assay determines the ability of **Ludaterone** to compete with a radiolabeled androgen for binding to the AR.

Methodology:

- Receptor Preparation: A source of androgen receptors is required, which can be cytosol extracts from androgen-sensitive tissues (e.g., rat prostate) or recombinant AR protein.
- Competition Reaction: A constant concentration of a radiolabeled androgen, typically $[^3\text{H}]$ -dihydrotestosterone ($[^3\text{H}]$ -DHT), is incubated with the receptor preparation in the presence of increasing concentrations of **Ludaterone**.
- Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal precipitation.

- Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
- Data Analysis: The concentration of **Ludaterone** that inhibits 50% of the specific binding of [³H]-DHT (IC₅₀) is calculated. This value provides a measure of the binding affinity of **Ludaterone** for the androgen receptor.



[Click to download full resolution via product page](#)**Figure 3.** Workflow for Androgen Receptor Competitive Binding Assay.

The Hershberger assay is a well-established *in vivo* method to assess the androgenic and antiandrogenic properties of a compound in castrated male rats.

Methodology:

- **Animal Model:** Immature, castrated male rats are used as the animal model. Castration removes the endogenous source of androgens.
- **Dosing:** The animals are treated daily for a specified period (e.g., 10 days) with a vehicle control, a reference androgen (e.g., testosterone propionate), or the reference androgen in combination with different doses of **Ludaterone**.
- **Tissue Collection:** At the end of the treatment period, the animals are euthanized, and androgen-dependent tissues are carefully dissected and weighed. These tissues typically include the ventral prostate, seminal vesicles, and levator ani muscle.
- **Data Analysis:** The weights of the androgen-dependent tissues from the **Ludaterone**-treated groups are compared to those of the group treated with the androgen alone. A statistically significant reduction in tissue weight indicates antiandrogenic activity.

Conclusion

Ludaterone is a potent steroidal antiandrogen with a clear mechanism of action involving the competitive inhibition of the androgen receptor. While specific experimental data on its physicochemical properties and detailed protocols for its synthesis and biological evaluation are not widely published, this guide provides a comprehensive overview based on its known chemical structure and established methodologies for analogous compounds. Further research to determine its precise physicochemical characteristics and to elucidate the specific molecular interactions with the androgen receptor will be valuable for its continued development and for the design of new antiandrogenic agents.

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